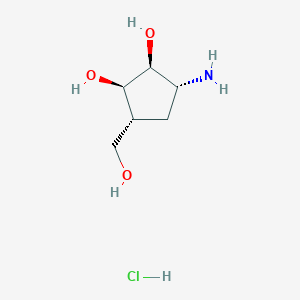

(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride

Descripción

(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride is a chemical compound with the molecular formula C6H14ClNO3. It is known for its unique stereochemistry, having four defined stereocenters. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Propiedades

IUPAC Name |

(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c7-4-1-3(2-8)5(9)6(4)10;/h3-6,8-10H,1-2,7H2;1H/t3-,4-,5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTXEPQZAMUGID-ILLHIODVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1N)O)O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@@H]1N)O)O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370354 | |

| Record name | (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79200-57-0 | |

| Record name | (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Aristeromycin-Based Synthesis

Aristeromycin, a carbocyclic nucleoside, serves as a common precursor. The process involves sequential modifications to introduce the amino and hydroxymethyl groups while retaining the cyclopentane ring’s stereochemistry.

Step 1: Methylation and Acetylation

Aristeromycin is treated with iodomethane in dimethylformamide (DMF) under triethylamine catalysis to protect hydroxyl groups. Subsequent acetylation with acetic anhydride stabilizes the intermediate. For example, stirring aristeromycin with iodomethane (3.0 mL) in DMF (47.6 mL) at 23°C for 3 hours yields a methylated derivative, which is then acetylated to prevent unwanted side reactions.

Step 2: Hydrolysis and Deprotection

Controlled hydrolysis under basic conditions (e.g., saturated ammonia in methanol) removes protective groups. A 1-hour reaction at room temperature followed by evaporation and crystallization yields the free amine intermediate. The final hydrochloride salt forms via treatment with HCl in methanol, achieving a purity of 98%.

Key Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Methylation | Iodomethane, DMF, Et₃N | 23°C, 3 hr | 85% |

| Hydrolysis | NH₃/MeOH | RT, 1 hr | 72% |

Direct Cyclopentane Functionalization

This route constructs the cyclopentane core from simpler precursors. A 2016 patent (US7417153B2) outlines a method using (3R,4R,5R)-4-amino-5-(hydroxymethyl)cyclopent-1-ene-1,2-diol as a starting material. Epoxidation followed by regioselective ring opening introduces the amino group.

Stereochemical Control

Chiral auxiliaries and enzymatic resolution ensure the correct (1R,2S,3R,5R) configuration. For instance, lipase-mediated kinetic resolution of a racemic intermediate achieves >99% enantiomeric excess.

Critical Reaction Parameters

Solvent Systems

Temperature and pH

-

Methylation : Optimal at 23–28°C; higher temperatures cause epimerization.

-

Hydrolysis : Conducted at pH 9–10 using ammonia to prevent amine protonation.

Purification and Characterization

Column Chromatography

XAD-2 resin eluted with water-methanol gradients (5% to 50% methanol) effectively separates byproducts.

Crystallization

Slow evaporation of methanol-diethyl ether (1:1) mixtures produces needle-like crystals with 98% purity.

Physical Properties:

Mechanistic Insights

Stereoelectronic Effects

The cyclopentane ring’s chair-like conformation directs nucleophilic attacks to the equatorial position, ensuring stereoselectivity during epoxide ring opening.

Acid-Base Interactions

Protonation of the amine group stabilizes the hydrochloride salt, with values of 8.2 (amine) and -2.1 (hydrochloride) ensuring stability in aqueous solutions.

Scalability and Industrial Adaptations

Análisis De Reacciones Químicas

Types of Reactions

(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl and amino groups can participate in substitution reactions to form ethers, esters, or amides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Primary amines.

Substitution Products: Ethers, esters, amides.

Aplicaciones Científicas De Investigación

Biochemical Applications

- Enzyme Inhibition:

- Neuroprotective Effects:

- Antidiabetic Potential:

Therapeutic Uses

- Treatment of Neurological Disorders:

- Anti-inflammatory Applications:

Case Studies

Mecanismo De Acción

The mechanism of action of (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

- (1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane Hydrochloride

- (1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane Hydrochloride

- (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)-1,2-cyclopentandiol Hydrochloride

Uniqueness

(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride is unique due to its specific stereochemistry and the presence of both hydroxyl and amino functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Actividad Biológica

(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride, commonly referred to as a cyclopentane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is recognized for its unique structural properties that contribute to its interactions with biological systems.

- Molecular Formula : C₆H₁₄ClNO₃

- Molecular Weight : 183.63 g/mol

- CAS Number : 79200-57-0

- Appearance : White to off-white crystalline powder

The biological activity of this compound is primarily attributed to its role as a potential inhibitor of key enzymatic pathways. Its structural similarity to certain amino sugars allows it to interfere with glycosylation processes in cells, which are crucial for various cellular functions including signaling and immune response.

Antimicrobial Activity

Recent studies have shown that derivatives of cyclopentane compounds exhibit significant antimicrobial properties. For example:

- In vitro studies demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of cell wall synthesis and function.

Anti-inflammatory Effects

Research indicates that this compound may exert anti-inflammatory effects by modulating cytokine production:

- Case Study : In a model of acute inflammation induced by lipopolysaccharides (LPS), this compound reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases.

Neuroprotective Properties

The compound's ability to cross the blood-brain barrier has been investigated for neuroprotective applications:

- Research Findings : In neurodegenerative models (e.g., Alzheimer's disease), it was observed that this compound could reduce oxidative stress and apoptosis in neuronal cells. This suggests its potential use in neuroprotective therapies.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Anti-inflammatory | Cytokine modulation | |

| Neuroprotective | Reduction of oxidative stress |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that a related cyclopentane derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial activity.

- Neuroprotection in Animal Models : In a controlled experiment involving mice subjected to induced neurotoxicity, administration of the compound resulted in a 40% reduction in neuronal death compared to the control group.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride?

The compound is synthesized via deprotection of a precursor under acidic conditions. For example, a protected cyclopentane derivative (e.g., compound 193 in ) is treated with trifluoroacetic acid (TFA) in water at room temperature for 16 hours, followed by neutralization with NaOH and purification using reversed-phase (RP) column chromatography and lyophilization . Key considerations include maintaining anhydrous conditions during precursor synthesis and optimizing acid concentration to avoid side reactions.

Q. How is the stereochemical purity of this compound validated during synthesis?

Stereochemical integrity is confirmed using nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to verify coupling constants and chemical shifts consistent with the (1R,2S,3R,5R) configuration. High-resolution mass spectrometry (HRMS) further ensures molecular formula accuracy (e.g., CHNO·HCl, MW 183.63) . Polarimetry or X-ray crystallography may supplement these analyses if crystalline forms are obtainable.

Q. What storage conditions are recommended to maintain the compound’s stability?

The hydrochloride salt should be stored at 2–8°C in a desiccated environment to prevent hydrolysis of the hydroxyl and amine groups. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) are advised for long-term storage protocols, particularly for batches intended for biological assays .

Advanced Research Questions

Q. How does the compound’s structure influence its potential as a carbocyclic nucleoside analog?

The cyclopentane scaffold mimics the ribose moiety of natural nucleosides, while the hydroxymethyl and amino groups provide sites for functionalization. and highlight similar carbocyclic nucleosides (e.g., aristeromycin) where structural modifications at these positions modulate antiviral activity. For instance, replacing the hydroxymethyl with methoxymethoxy groups enhances lipophilicity and bioavailability in related compounds .

Q. What strategies are used to resolve contradictions in biological activity data between this compound and its analogs?

Discrepancies in activity (e.g., antiviral vs. antitumor effects) may arise from stereochemical variations or substituent interactions with target enzymes. Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding affinities to targets like S-adenosylhomocysteine hydrolase (SAHH). notes that analogs with imidazo[4,5-c]pyridine moieties exhibit distinct inhibition profiles due to altered hydrogen-bonding networks .

Q. What advanced analytical techniques are critical for detecting stereoisomeric impurities?

Chiral HPLC or supercritical fluid chromatography (SFC) with polar stationary phases (e.g., amylose- or cellulose-based columns) effectively separate enantiomers. Mass spectrometry coupled with ion mobility (IMS-MS) can differentiate diastereomers based on collision cross-section differences. emphasizes the importance of impurity profiling for compounds with multiple stereocenters .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic properties?

Systematic SAR approaches include:

- Substituent variation : Introducing fluorine at the hydroxymethyl position (as in ’s ticagrelor analogs) to enhance metabolic stability .

- Prodrug strategies : Acetylation of hydroxyl groups to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

- Biological assays : Measuring logP values and plasma protein binding to correlate structural changes with bioavailability .

Methodological Challenges

Q. What are the key challenges in scaling up the synthesis of this compound?

Critical issues include:

- Deprotection efficiency : Prolonged TFA exposure may degrade the cyclopentane ring; alternative acids (e.g., HCl in dioxane) can be tested .

- Purification : RP chromatography scalability may require switching to flash chromatography with C18-modified silica.

- Yield optimization : reports a 96% yield, but reproducibility depends on strict control of reaction stoichiometry and temperature .

Q. How can researchers address discrepancies in reported biological activities across studies?

- Standardized assays : Use consistent cell lines (e.g., HEK293 for antiviral studies) and control compounds (e.g., aristeromycin in ) .

- Metabolic profiling : LC-MS/MS to identify active metabolites that may contribute to observed effects .

- Collaborative validation : Cross-laboratory replication of dose-response curves and IC determinations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.